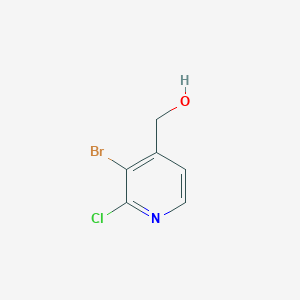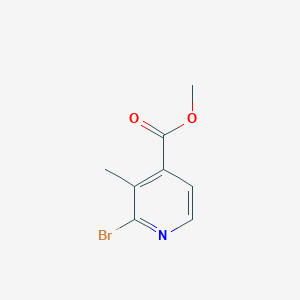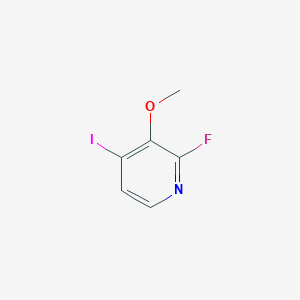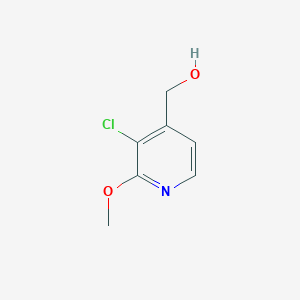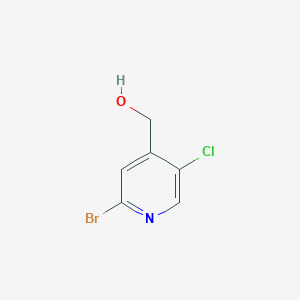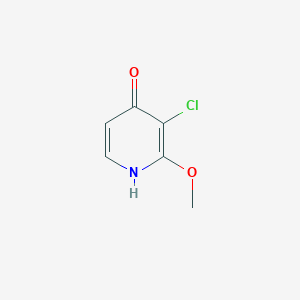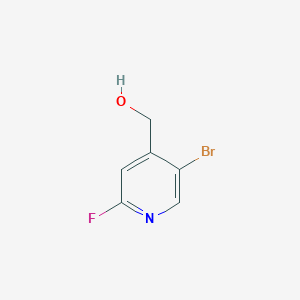
(5-Bromo-2-fluoropyridin-4-yl)methanol
Vue d'ensemble
Description
“(5-Bromo-2-fluoropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
Versatile Synthesis of Fluoropyridines : A method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid via ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, has been developed. This synthesis route offers a versatile approach to 3,5-disubstituted 2-fluoropyridines and their conversion to 2-pyridones, demonstrating the compound's utility in constructing complex pyridine derivatives (Sutherland & Gallagher, 2003).
Chemoselective Amination : The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been explored, showcasing the compound's versatility in selective amination reactions. This research emphasizes the compound's role in synthetic chemistry, particularly in modifying pyridine rings through selective halogen replacement (Stroup et al., 2007).
Material Science and Coordination Chemistry
Coordination Complexes : Research into the synthesis of 6-halogeno-pyridin-2-olate complexes with diruthenium cores has been conducted, providing insights into the coordination chemistry of halopyridines. This study offers valuable information on the structural aspects of metal-ligand interactions involving fluoropyridine derivatives (Schäffler et al., 2006).
Bioorganic and Medicinal Chemistry
Synthesis of BACE1 Inhibitor : An efficient method for synthesizing a potent BACE1 inhibitor, crucial for Alzheimer's Disease treatment, starting from a fluoropyridine derivative, demonstrates the compound's significance in the development of new therapeutic agents (Zhou et al., 2009).
Spectroscopy and Physical Chemistry
IR Spectroscopy of Hydrogen-Bonded Clusters : The study of 2-fluoropyridine-methanol clusters via IR spectroscopy highlights the utility of fluoropyridines in understanding hydrogen bonding and molecular interactions in solvated systems (Nibu et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
(5-bromo-2-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYYNZVAGEOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





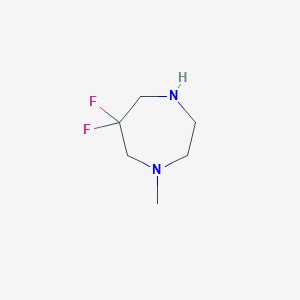
![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)
